![molecular formula C23H19Cl2N3O4S B2801325 (E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide CAS No. 457607-31-7](/img/structure/B2801325.png)
(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
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Description
(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C23H19Cl2N3O4S and its molecular weight is 504.38. The purity is usually 95%.
BenchChem offers high-quality (E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activities
Research on derivatives similar to the specified compound has shown significant anticancer activities. For instance, a study on substituted benzamides revealed moderate to excellent anticancer activity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with some derivatives showing higher activities than the reference drug etoposide (Ravinaik et al., 2021). Another study highlighted the synthesis of heterocycles with a trimethoxyphenyl scaffold, indicating potential as anticancer agents through cytotoxic effects against cancer cell lines like HePG-2 and MCF-7 (Ali et al., 2017).
Herbicidal Activity
Compounds with a cyano and thiazole structure have also been investigated for their herbicidal activity. A particular study synthesized 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, demonstrating good herbicidal activities, highlighting the importance of the 3-position of acrylate for high activity (Wang et al., 2004).
Structural Analysis
Structural analysis and characterization of compounds bearing cyano and trimethoxyphenyl groups offer insights into their potential utility. A study detailed the preparation and crystallographic analysis of an ethyl cyanoacrylate derivative, providing a basis for understanding the structural properties that could influence biological activities (Johnson et al., 2006).
Anti-Arrhythmic Activity
Research into piperidine-based thiazole derivatives has unveiled significant anti-arrhythmic properties, offering a pathway for the development of new therapeutic agents in cardiovascular diseases (Abdel‐Aziz et al., 2009).
Corrosion Inhibition
Thiazolidinedione derivatives, incorporating trimethoxyphenyl groups, have been investigated for their corrosion inhibition performance on mild steel in hydrochloric acid solution, showcasing the chemical versatility of these compounds (Yadav et al., 2015).
properties
IUPAC Name |
(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N3O4S/c1-30-19-7-13(8-20(31-2)21(19)32-3)6-15(11-26)22(29)28-23-27-12-17(33-23)10-14-9-16(24)4-5-18(14)25/h4-9,12H,10H2,1-3H3,(H,27,28,29)/b15-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKFTEDENARWMF-GIDUJCDVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
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